6-Chloro-2,3-bis(furan-2-yl)quinoxaline
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Overview
Description
6-Chloro-2,3-di-2-furanylquinoxaline is a heterocyclic compound with the molecular formula C16H9ClN2O2 and a molecular weight of 296.71 g/mol . It is characterized by the presence of a quinoxaline core substituted with chloro and furanyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-di-2-furanylquinoxaline typically involves the condensation of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance .
Industrial Production Methods
Industrial production methods for 6-Chloro-2,3-di-2-furanylquinoxaline are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-di-2-furanylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines and quinoxaline derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
6-Chloro-2,3-di-2-furanylquinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its efficacy in treating various diseases, including bacterial infections and cancer.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-di-2-furanylquinoxaline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but it is believed to interact with DNA and proteins, disrupting their normal functions .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, which lacks the chloro and furanyl substitutions.
2-Chloroquinoxaline: Similar structure but without the furanyl groups.
2,3-Difurylquinoxaline: Lacks the chloro substitution.
Uniqueness
6-Chloro-2,3-di-2-furanylquinoxaline is unique due to the combination of chloro and furanyl groups, which can enhance its reactivity and biological activity compared to its simpler analogs. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C16H9ClN2O2 |
---|---|
Molecular Weight |
296.71 g/mol |
IUPAC Name |
6-chloro-2,3-bis(furan-2-yl)quinoxaline |
InChI |
InChI=1S/C16H9ClN2O2/c17-10-5-6-11-12(9-10)19-16(14-4-2-8-21-14)15(18-11)13-3-1-7-20-13/h1-9H |
InChI Key |
AZSPIZAAVSYQRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=C(C=C3)Cl)N=C2C4=CC=CO4 |
Origin of Product |
United States |
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